N-Propyl-1H-1,2,4-triazole-1-carboxamide

Catalog No.
S13607096
CAS No.
M.F
C6H10N4O
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propyl-1H-1,2,4-triazole-1-carboxamide

Product Name

N-Propyl-1H-1,2,4-triazole-1-carboxamide

IUPAC Name

N-propyl-1,2,4-triazole-1-carboxamide

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C6H10N4O/c1-2-3-8-6(11)10-5-7-4-9-10/h4-5H,2-3H2,1H3,(H,8,11)

InChI Key

VSTBYCBDUJLIHZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1C=NC=N1

N-Propyl-1H-1,2,4-triazole-1-carboxamide is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound is notable for its carboxamide functional group, which enhances its chemical reactivity and biological activity. Triazoles, including N-Propyl-1H-1,2,4-triazole-1-carboxamide, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

  • Oxidation: The amino group can undergo oxidation to yield nitroso or nitro derivatives.
  • Reduction: The carboxamide moiety can be reduced to form primary amines.
  • Substitution: The nitrogen atoms in the triazole ring can engage in nucleophilic substitution reactions.

Common reagents used in these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
  • Reducing agents: Like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents: Alkyl halides or acyl chlorides are typically employed for substitution reactions.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

N-Propyl-1H-1,2,4-triazole-1-carboxamide exhibits a range of biological activities. Compounds in the triazole family are known for their antifungal, antibacterial, antiviral, and anticancer properties. Specifically, triazoles have been recognized for their ability to inhibit enzymes critical to fungal cell wall synthesis and other cellular processes. The presence of the carboxamide group enhances its interaction with biological targets through hydrogen bonding and molecular recognition.

Research has indicated that triazoles can act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and microbial resistance. For example, studies have shown that derivatives of triazoles can demonstrate significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .

The synthesis of N-Propyl-1H-1,2,4-triazole-1-carboxamide typically involves several key steps:

  • Formation of the Triazole Ring: This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Propyl Group: The propyl substituent can be introduced via alkylation reactions using propyl halides.
  • Carboxamide Formation: The carboxamide group is typically introduced through the reaction of an amine with an acyl chloride or an acid anhydride.

These synthetic routes can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time .

N-Propyl-1H-1,2,4-triazole-1-carboxamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing antifungal agents or other therapeutics targeting microbial infections.
  • Agriculture: It may serve as a fungicide or herbicide due to its biological activity against plant pathogens.
  • Material Science: Its unique properties could be harnessed in the development of new materials with specific functionalities.

The versatility of triazole compounds makes them valuable in drug discovery and development programs aimed at addressing resistant strains of pathogens .

Interaction studies involving N-Propyl-1H-1,2,4-triazole-1-carboxamide focus on its binding affinity to various biological targets. Molecular docking studies have suggested that this compound could effectively bind to active sites of enzymes involved in fungal metabolism. The presence of hydrogen-bonding capabilities due to the carboxamide group enhances its potential interactions with target proteins.

Additionally, studies have explored the structure–activity relationship (SAR) of triazole derivatives to optimize their efficacy against specific pathogens while minimizing toxicity .

N-Propyl-1H-1,2,4-triazole-1-carboxamide shares structural similarities with several other triazole compounds. Notable examples include:

Compound NameStructural FeaturesUnique Attributes
5-Amino-N-propyl-4H-1,2,4-triazole-3-carboxamideContains an amino groupEnhanced water solubility; potential for more polar interactions
3-Amino-N-propyl-1H-1,2,4-triazoleAmino group at position 3Different pharmacological profile due to position variation
4-Amino-N-propyl-1H-1,2,4-triazoleAmino group at position 4Potentially different enzyme inhibition characteristics

Uniqueness

N-Propyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific functional groups that enhance lipophilicity and biological activity compared to other similar compounds. The propyl side chain contributes to its pharmacokinetic properties while maintaining a balance between hydrophilicity and lipophilicity essential for drug-like characteristics .

This compound's structural modifications allow it to interact differently with biological targets compared to its analogs, making it a candidate for further research in medicinal chemistry and related fields.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.08546096 g/mol

Monoisotopic Mass

154.08546096 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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